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Compound of Interest

Compound Name: 3-(1-Aminoethyl)phenol

Cat. No.: B1280079

A Technical Guide to 3-(1-Aminoethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 3-(1-aminoethyl)phenol, a key
chemical intermediate. It covers its chemical identity, physicochemical properties, synthesis
protocols, and its significant role in the development of pharmaceuticals.

Chemical Identity and Structure

3-(1-Aminoethyl)phenol is an organic compound featuring a phenol group substituted with an
aminoethyl group at the meta-position. Due to the chiral center at the first carbon of the ethyl
chain, it exists as two stereoisomers, (S)- and (R)-enantiomers.

IUPAC Name: 3-(1-aminoethyl)phenol[1]

Synonyms: 1-(3-Hydroxyphenyl)ethylamine, 3-(1-amino-ethyl)-phenol[2]

Molecular Formula: CsH1:NOJ[1][3]

CAS Number: 63720-38-7 (for the racemate)[1][2]

Canonical SMILES: CC(C1=CC(=CC=C1)O)N[1]
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Chemical Structure:

=-T

Source: PubChem CID 12347986

The specific enantiomer, (S)-3-(1-Aminoethyl)phenol (CAS: 123982-81-0), is a particularly
valuable intermediate in the synthesis of certain pharmaceuticals where stereochemistry is

critical for biological activity.[4]

Physicochemical and Predicted Properties

Quantitative data for 3-(1-aminoethyl)phenol are summarized below. These properties are

essential for handling, formulation, and quality control in a laboratory or industrial setting.

Property Value Reference
Molecular Weight 137.18 g/mol [1][3]
White or light brown crystalline
Appearance [4]
powder
Melting Point 177-180 °C [3]

Boiling Point (Predicted)

266.3 + 15.0 °C at 760 mmHg

[3]4]

Density (Predicted) 1.096 £ 0.06 g/cm3 [3][4]
pKa (Predicted) 9.86 £0.10 [3]
Flash Point 114.9 °C [4]
Refractive Index 1.572 (4]

Purity

Typically =297%

[2]14]

Role in Drug Development
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3-(1-Aminoethyl)phenol is a crucial building block in medicinal chemistry and pharmaceutical
synthesis.

Key Intermediate for Rivastigmine

The primary application of the (S)-enantiomer, (S)-3-(1-aminoethyl)phenol, is as a key
intermediate in the synthesis of Rivastigmine.[4] Rivastigmine is a cholinesterase inhibitor used
for the treatment of dementia associated with Alzheimer's and Parkinson's diseases. The
specific (S) configuration is vital for the pharmacological efficacy of the final drug, as it ensures
the correct binding orientation to its biological target.[4]

Analog of Adrenergic Agents

Structurally, 3-(1-aminoethyl)phenol is related to a class of compounds known as
phenylethanolamines, which includes endogenous neurotransmitters and sympathomimetic
drugs. It is an analog of norfenefrine (also known as meta-octopamine or norphenylephrine), an
a-adrenergic receptor agonist used to treat hypotension.[5][6] This structural similarity suggests
that derivatives of 3-(1-aminoethyl)phenol could be explored for potential activity on
adrenergic receptors, which are key targets in cardiovascular and central nervous system
research.[7]

The logical relationship and structural similarity to active pharmaceutical ingredients (APIs) are
illustrated in the diagram below.

Key Intermediate Structural Analog
. 3-(1-Aminoethyl)phenol
(S)-3-(1-Aminoethyl)phenol (Racemate)
I
I
I
I
I
Synthesis : Structural
Precursor Relationship
I
I
Active Pharmaceutical Ingredient (API) |
\ 4
Rivastigmine Norfenefrine
(Cholinesterase Inhibitor) (Adrenergic Agonist)
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Caption: Role of 3-(1-Aminoethyl)phenol as a precursor and structural analog.

Experimental Protocols: Synthesis

The synthesis of enantiomerically pure 3-(1-aminoethyl)phenol is of significant industrial
importance. Common strategies include the asymmetric synthesis from a prochiral ketone or
the resolution of a racemic mixture.

Method 1: Asymmetric Synthesis via Catalytic
Hydrogenation

A prevalent industrial method involves the asymmetric hydrogenation of a precursor ketone, 3'-
hydroxyacetophenone. This process can be achieved through direct reductive amination or by
reducing the ketone to a chiral alcohol followed by conversion to the amine.[8]

The general workflow for this synthetic approach is outlined below.

Chiral Catalyst
(e.g., Rh or Ru complex)
+ Ammonia Source

3'-Hydroxyacetophenone
(Starting Material)

Asymmetric Reductive Amination

(R)- or (S)-3-(1-Aminoethyl)phenol
(Final Product)

Click to download full resolution via product page

Caption: Workflow for asymmetric synthesis of 3-(1-Aminoethyl)phenol.
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Method 2: Chiral Resolution of Racemic Amine

A classical and widely used method is the resolution of racemic 3-(1-aminoethyl)phenol using
a chiral resolving agent, such as tartaric acid.[9][10]

Detailed Protocol for Optical Resolution using D-Tartaric Acid: This protocol provides a method
for isolating (S)-1-(3-hydroxyphenyl)ethylamine from a racemic mixture.[9]

o Salt Formation: A racemic mixture of 1-(3-hydroxyphenyl)ethylamine is reacted with D-tartaric
acid in a suitable solvent, such as a lower alcohol (e.g., methanol or ethanol). The reaction is
typically performed by mixing the amine and the acid in a specific molar ratio (e.g., 1:0.5 to
form a hemi-tartrate salt).

o Diastereomeric Crystallization: The resulting diastereomeric salts—(S)-amine-D-tartrate and
(R)-amine-D-tartrate—exhibit different solubilities. The less soluble diastereomer, typically
the (S)-amine salt in this case, will preferentially crystallize out of the solution upon cooling or
controlled evaporation.

« |solation: The crystallized salt is isolated by filtration and washed with a cold solvent to
remove impurities.

o Hydrolysis (Liberation of Free Amine): The isolated diastereomeric salt is then treated with a
base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free
(S)-1-(3-hydroxyphenyl)ethylamine.

o Extraction: The enantiomerically enriched amine is extracted from the aqueous solution
using an organic solvent (e.g., ethyl acetate or dichloromethane).

 Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., Na2S0a),
and the solvent is removed under reduced pressure to yield the final, optically pure (S)-
enantiomer. The optical purity can be confirmed using chiral HPLC.

This method is effective for producing high-purity enantiomers and is suitable for large-scale
industrial production.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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